molecular formula C9H14N2 B150936 2,3-Diethyl-5-methylpyrazine CAS No. 18138-04-0

2,3-Diethyl-5-methylpyrazine

カタログ番号 B150936
CAS番号: 18138-04-0
分子量: 150.22 g/mol
InChIキー: PSINWXIDJYEXLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,3-Diethyl-5-methylpyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a symmetrical structure that includes nitrogen atoms at positions 1 and 4 in the ring. While the specific compound 2,3-diethyl-5-methylpyrazine is not directly discussed in the provided papers, related compounds and their properties and syntheses are described, which can give insights into the characteristics of similar pyrazine derivatives.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, the paper titled "One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone" describes a one-pot reaction that efficiently produces a methylpyrazine derivative from biomass-derived 1,3-dihydroxyacetone. This method is notable for its high yield and the use of green chemistry principles, indicating that similar approaches could potentially be applied to synthesize 2,3-diethyl-5-methylpyrazine.

Molecular Structure Analysis

Pyrazine derivatives such as 2,5-diamino-3,6-dicyanopyrazine have strong intramolecular charge-transfer chromophoric systems, which are likely to be a feature in 2,3-diethyl-5-methylpyrazine as well. The symmetrical structure of these compounds contributes to their unique electronic and optical properties, which can be fine-tuned by substituting different functional groups at various positions on the pyrazine ring.

Chemical Reactions Analysis

The reactivity of pyrazine derivatives can be altered by modifying their functional groups. For example, alkylation of the amino groups in 2,5-diamino-3,6-dicyanopyrazine leads to a bathochromic shift and red fluorescence, while acylation results in a hypsochromic shift with blue fluorescence . These modifications and their effects on the properties of the compounds provide valuable information on how chemical reactions can be used to tailor the properties of 2,3-diethyl-5-methylpyrazine for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine suggest that 2,3-diethyl-5-methylpyrazine may also exhibit fluorescence, which could be useful in applications such as functional dye materials. The solubility, boiling point, melting point, and other physical properties would be influenced by the ethyl and methyl substituents on the pyrazine ring.

科学的研究の応用

Synthesis and Application in Food Industry

2,3-Diethyl-5-methylpyrazine is a compound involved in aroma studies, primarily used in the food industry. It's synthesized through chlorination and deuterium-labeling processes to create stable isotope-labeled alkylpyrazines. These are then employed as internal standards in Stable Isotope Dilution Assays (SIDA) to quantify alkylpyrazines in complex food matrices like peanut butter, cocoa powder, and instant coffee. Despite their low abundance, 2,3-diethyl-5-methylpyrazine demonstrates significant olfactory impact due to its extremely low odor thresholds, making it a critical component in flavor studies and food quality control (Fang & Cadwallader, 2013).

Environmental Biodegradation

Interestingly, a unique bacterium strain, Mycobacterium sp. strain DM-11, has been identified for its ability to utilize 2,3-diethyl-5-methylpyrazine as its sole carbon and energy source. This strain shows a unique metabolic pathway, where it degrades the compound and releases ammonium, indicating its potential use in bioremediation processes, particularly in treating industrial waste gases that contain pyrazines (Rappert et al., 2006).

Pharmaceutical Intermediates

In the pharmaceutical sector, 2,3-diethyl-5-methylpyrazine's derivatives are explored for their potential medical applications. For example, 5-methylpyrazine-2-carbohydrazide derivatives have been synthesized and evaluated for their antibacterial properties against various Gram-positive and Gram-negative bacterial strains, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Makhija, 2009).

Biocatalytic Production

There's also significant research focused on the biocatalytic production of related compounds. 5-Methylpyrazine-2-carboxylic acid, a derivative, is an important pharmaceutical intermediate and has been synthesized from 2,5-dimethylpyrazine using a whole-cell biocatalyst approach. This method, involving genetic and genome engineering of Escherichia coli, demonstrates a high-yield and environmentally friendly process for producing pharmaceutical intermediates, showcasing the broader applicative potential of pyrazine derivatives (Gu et al., 2020).

Safety and Efficacy in Flavorings

Moreover, the safety and efficacy of pyrazine derivatives, including 2,3-diethyl-5-methylpyrazine, have been evaluated when used as flavorings in animal feed. These compounds are generally recognized as safe at specific dose levels, further emphasizing their utility and safety profile in the food and feed industries (Rychen et al., 2017).

Safety And Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system .

特性

IUPAC Name

2,3-diethyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSINWXIDJYEXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066317
Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a nutty, roasted, vegetable odour
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name SID14719305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.938-0.957
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3-Diethyl-5-methylpyrazine

CAS RN

18138-04-0
Record name 2,3-Diethyl-5-methylpyrazine
Source CAS Common Chemistry
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Record name 2,3-Diethyl-5-methylpyrazine
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Record name Pyrazine, 2,3-diethyl-5-methyl-
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Record name Pyrazine, 2,3-diethyl-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diethyl-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.189
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Record name 2,3-DIETHYL-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2,3-Diethyl-5-methylpyrazine
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,3-Diethyl-5-methylpyrazine?

A1: 2,3-Diethyl-5-methylpyrazine has a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol.

Q2: What kind of aroma does 2,3-Diethyl-5-methylpyrazine contribute to food?

A2: This compound is associated with earthy, roasted, and potato-like aromas in various foods. [, , , ]

Q3: Can you elaborate on the sensory impact of 2,3-Diethyl-5-methylpyrazine in different food matrices?

A3: Research suggests that its perception can be influenced by other odorants present in the food matrix. For instance, in soy sauce aroma type Baijiu, its presence, even at sub-threshold concentrations, has been linked to enhancing the perception of roasted aromas due to synergistic effects with other pyrazines. [] In contrast, in boiled potatoes, it is perceived as having a "potato chip-like" aroma. []

Q4: How does the roasting process influence the presence of 2,3-Diethyl-5-methylpyrazine in foods?

A4: Studies on various foods like hazelnuts, white mustard seeds, rapeseeds, and perilla seed oils indicate that the formation of 2,3-Diethyl-5-methylpyrazine is significantly impacted by the roasting process. [, , , ] Generally, higher roasting intensities lead to increased concentrations of this compound.

Q5: What are the common precursors of 2,3-Diethyl-5-methylpyrazine in the Maillard reaction?

A5: Research points to L-ascorbic acid and L-alanine as precursors in the Maillard reaction, leading to the formation of various pyrazines, including 2,3-Diethyl-5-methylpyrazine. This reaction is influenced by pH, with higher pH levels generally favoring pyrazine production. []

Q6: Can you provide specific examples of food processing techniques where 2,3-Diethyl-5-methylpyrazine formation is desirable?

A6: In the production of Dong Ding Oolong tea, the roasting process is crucial for developing its characteristic caramel aroma, to which 2,3-Diethyl-5-methylpyrazine contributes significantly. [] Similarly, in jackfruit seeds, fermentation and roasting conditions influence the formation of this compound, making it a potential natural cocoa substitute. [, ]

Q7: What are the common methods for analyzing 2,3-Diethyl-5-methylpyrazine in food matrices?

A7: Several analytical techniques are employed for identification and quantification, including:

  • Gas Chromatography-Olfactometry (GC-O): This technique helps identify and characterize volatile compounds based on their odor and retention time. [, , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique identifies and quantifies volatile compounds based on their mass-to-charge ratio. [, , , , , , ]
  • Headspace-Solid Phase Microextraction (HS-SPME): Coupled with GC-MS, this technique provides a sensitive method for extracting and analyzing volatile compounds from the headspace of a sample. []
  • Stable Isotope Dilution Assays (SIDA): This technique provides accurate and precise quantification of 2,3-Diethyl-5-methylpyrazine, even at low concentrations, by using stable isotope-labeled internal standards. [, ]

Q8: How is 2,3-Diethyl-5-methylpyrazine typically extracted from food samples for analysis?

A8: Common extraction methods include solvent extraction, high vacuum distillation, and headspace-solid phase microextraction (HS-SPME). [, , , ] The choice of method depends on the food matrix and the analytical technique used.

Q9: How does the concentration of 2,3-Diethyl-5-methylpyrazine relate to its sensory perception in food?

A9: Studies suggest that even small changes in its concentration can significantly impact the overall aroma profile of food. For instance, in hazelnut roasting, achieving a specific concentration range for 2,3-Diethyl-5-methylpyrazine is crucial for avoiding an undesirable over-roasted smell. []

Q10: Are there any known synergistic effects of 2,3-Diethyl-5-methylpyrazine with other aroma compounds in food?

A10: Yes, research on soy sauce aroma type Baijiu indicates that sub-threshold concentrations of 2,3-Diethyl-5-methylpyrazine can interact synergistically with other pyrazines, enhancing the perception of roasted aromas. [] This highlights the complex interplay of aroma compounds in shaping the overall flavor profile of food.

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